4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide 4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 940988-88-5
VCID: VC0513488
InChI: InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
SMILES: CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br
Molecular Formula: C15H17BrN2O3S
Molecular Weight: 385.3g/mol

4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide

CAS No.: 940988-88-5

Main Products

VCID: VC0513488

Molecular Formula: C15H17BrN2O3S

Molecular Weight: 385.3g/mol

4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide - 940988-88-5

CAS No. 940988-88-5
Product Name 4-Bromo-N-(6-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
Molecular Formula C15H17BrN2O3S
Molecular Weight 385.3g/mol
IUPAC Name 4-bromo-N-(6-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
Standard InChI InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(7-8-13(14)16)22(19,20)18-15-6-4-5-11(2)17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
Standard InChIKey MIXMQDAXZNAVDW-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br
Canonical SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br
PubChem Compound 16645198
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator